molecular formula C24H28N2O4S B12180908 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12180908
M. Wt: 440.6 g/mol
InChI Key: XNHZQFQGDIKZEI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholine ring, and an oxathiine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetonitrile with morpholine in the presence of a base to form an intermediate. This intermediate is then reacted with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxathiine ring can be reduced to form a dihydro derivative.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with different ring structures.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H28N2O4S/c1-28-20-9-7-18(8-10-20)21(26-11-13-29-14-12-26)17-25-24(27)22-23(31-16-15-30-22)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,25,27)

InChI Key

XNHZQFQGDIKZEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=C(SCCO2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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